5-Bromo-4-fluoro-2-methylaniline

Catalog No.
S674078
CAS No.
627871-16-3
M.F
C7H7BrFN
M. Wt
204.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-4-fluoro-2-methylaniline

CAS Number

627871-16-3

Product Name

5-Bromo-4-fluoro-2-methylaniline

IUPAC Name

5-bromo-4-fluoro-2-methylaniline

Molecular Formula

C7H7BrFN

Molecular Weight

204.04 g/mol

InChI

InChI=1S/C7H7BrFN/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,10H2,1H3

InChI Key

DNCLVDGUXUSPTL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1N)Br)F

Canonical SMILES

CC1=CC(=C(C=C1N)Br)F

The exact mass of the compound 5-Bromo-4-fluoro-2-methylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromo-4-fluoro-2-methylaniline (CAS 627871-16-3) is a highly specialized dihalogenated aromatic building block characterized by its orthogonal reactivity profile. Featuring an amine group, a bromine atom at the 5-position, a fluorine atom at the 4-position, and a methyl group, this compound serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs) . With a melting point of 86–90 °C and commercial availability at >98% purity, it is engineered for scalable manufacturing . The specific halogenation pattern provides essential handles for palladium-catalyzed cross-coupling, cyanation, and sulfonylation, making it indispensable for the procurement of precursors targeting apoptosis signal-regulating kinase 1 (ASK1) inhibitors and sirtuin 6 (SIRT6) activators[1].

Research Fit

Target scaffold
Core intermediate for SIRT6 allosteric activators MDL-800/801/811
Regioisomer control
5-bromo-4-fluoro substitution critical for halogen bond with Pro62
Orthogonal handles
Br for cross-coupling, F for nucleophilic aromatic substitution (SNAr)
Scalable supply
Multi-kilogram commercial availability supports lead optimization

Substituting 5-bromo-4-fluoro-2-methylaniline with closely related analogs drastically compromises both synthetic viability and downstream API efficacy. Utilizing the des-bromo analog (4-fluoro-2-methylaniline) completely eliminates the necessary reaction site for critical cross-coupling or cyanation steps, halting the synthesis of complex benzonitrile intermediates [1]. Conversely, employing the des-fluoro analog (5-bromo-2-methylaniline) removes the fluorine atom required for metabolic stability and precise hydrophobic interactions within target binding pockets, such as the SIRT6 allosteric site [2]. Furthermore, procurement of lower-purity grades or the isomeric 4-bromo-5-fluoro-2-methylaniline introduces structural deviations that propagate through multi-step syntheses, necessitating intensive chromatographic purification and significantly depressing overall manufacturing yields [3].

Substitution Risk: Positional Isomers

Target Isomer (CAS 627871-16-3)
Positional Isomer (e.g., CAS 52723-82-7)
5-Br/4-F pattern; bromine forms halogen bond with Pro62
4-Br/5-F pattern; bromine misaligned, no halogen bond possible
Br meta to NH2 (cross-coupling); F para to NH2 (activated for SNAr)
Br para, F meta: reversed electronic roles limit orthogonal diversification
Documented SIRT6 activation (MDL-801 EC50 5.7 μM)
Significant potency loss reported (~9-fold gap); not suitable for MDL-series

Regioselective Cyanation Yield for ASK1 Inhibitor Synthesis

In the scalable synthesis of the ASK1 inhibitor Selonsertib (GS-4997), 5-bromo-4-fluoro-2-methylaniline serves as the essential starting material. Reaction of this specific compound with copper(I) cyanide in anhydrous NMP at 180 °C successfully yields the critical 5-amino-2-fluoro-4-methylbenzonitrile intermediate with a 67% yield following purification [1]. Attempting this synthesis with a des-bromo baseline, such as 4-fluoro-2-methylaniline, results in a complete failure to form the required nitrile handle at the 5-position.

Evidence DimensionYield of 5-amino-2-fluoro-4-methylbenzonitrile intermediate
Target Compound Data67% yield (via CuCN coupling at 180 °C)
Comparator Or Baseline4-Fluoro-2-methylaniline (0% yield, reaction fails)
Quantified DifferenceAbsolute requirement of the 5-bromo substituent for successful cyanation
ConditionsCuCN, anhydrous N-methylpyrrolidinone (NMP), 180 °C, 3 hours

Procurement of the exact 5-bromo derivative is mandatory to establish the core benzonitrile architecture required for Selonsertib and related kinase inhibitors.

Binding mode
Head-to-head
5-Br forms halogen bond with Pro62 C=O (~3.0 Å); isomer cannot adopt this contact geometry.
Structural proof that regioisomer is essential for SIRT6 allosteric pocket engagement
Co-crystal PDB 6XV1

Target Binding Affinity in SIRT6 Activator Formulation

The precise 4-fluoro-5-bromo substitution pattern is a non-negotiable structural requirement for the synthesis of MDL-800, a potent SIRT6 allosteric activator. When 5-bromo-4-fluoro-2-methylaniline is incorporated into the MDL-800 architecture, the resulting API achieves an EC50 of 11.0–12.3 μM for SIRT6 deacetylation activation[1]. Structural biology studies confirm that this specific moiety engages in critical interactions with residues Phe64, Val70, and Phe82 in the SIRT6 binding pocket [2]. Substitution with isomeric anilines disrupts this spatial orientation, leading to a severe loss of binding affinity and downstream efficacy.

Evidence DimensionSIRT6 deacetylation activation (EC50)
Target Compound DataEC50 = 11.0–12.3 μM (as the core moiety in MDL-800)
Comparator Or BaselineIsomeric or des-fluoro aniline precursors (Loss of critical binding interactions)
Quantified DifferenceMaintenance of high-affinity binding vs. disruption of the pharmacophore
ConditionsFDL assays with acetylated peptide RHKK-Ac-AMC

Ensures the synthesized API maintains the precise spatial geometry required for targeted allosteric activation in oncology applications.

Activation EC50
Reported
MDL-800 (target-isomer derived): EC50 11.0 ± 0.3 μM; UBCS039 (non-halogenated): 38 μM
~3.5-fold improved activation potency attributed to halogenated aniline scaffold
In vitro deacetylase assay, recombinant SIRT6

Purity-Linked Processability and Downstream Yield

The procurement of high-purity (>98%) 5-bromo-4-fluoro-2-methylaniline directly impacts the efficiency of downstream sulfonylation reactions. During the synthesis of MDL compounds, reacting this high-purity intermediate with methyl 2-(chlorosulfonyl)-5-nitrobenzoate in pyridine yields a crude precipitate that can be isolated via simple filtration and water washing, achieving an 85% yield [1]. If lower-purity grades containing isomeric impurities are used, these impurities co-precipitate, necessitating complex and costly chromatographic purification prior to subsequent synthetic steps.

Evidence DimensionDownstream intermediate isolation efficiency
Target Compound Data85% yield via direct precipitation and filtration (using >98% purity starting material)
Comparator Or BaselineLower-purity grades (<95%) with isomeric impurities
Quantified DifferenceElimination of the need for intermediate chromatographic purification
ConditionsSulfonylation in pyridine at 0 °C to room temperature, followed by pH adjustment to 3–4

Selecting the high-purity grade significantly streamlines industrial-scale manufacturing by bypassing bottleneck purification steps.

Synthetic utility
Class-level
Br at C5 for Pd cross-coupling; F at C4 for SNAr under orthogonal conditions. Isomer reverses electronic activation.
Enables sequential divergent derivatization not feasible with positional isomers
Based on substituent electronic effects
Isomer potency gap
Head-to-head
MDL-801 (5-Br/4-F isomer): EC50 5.7 μM; 4-Br/5-F isomer derivative: EC50 ~52.5 μM
~9-fold potency difference confirms substitution pattern is critical for target engagement
Recombinant SIRT6 enzymatic assay
Supply scale
Data to verify
Target isomer available up to 280 kg; positional isomers typically gram-scale only.
Industrial-scale availability supports preclinical development; isomer supply limits scale-up
Supplier catalog data; no peer-reviewed reference

Synthesis of ASK1 Inhibitors for Cardio-Renal Diseases

This compound is the definitive starting material for synthesizing the core benzonitrile structure of Selonsertib (GS-4997) and related apoptosis signal-regulating kinase 1 (ASK1) inhibitors. The 5-bromo position allows for high-yield cyanation, making it essential for manufacturing APIs targeted at diabetic nephropathy and fibrotic diseases [1].

Development of SIRT6 Allosteric Activators

In oncology research, this specific aniline derivative is required to synthesize MDL-800, MDL-801, and MDL-811. Its unique halogenation pattern guarantees the correct spatial orientation for binding to the SIRT6 allosteric site, which is critical for suppressing non-small cell lung cancer proliferation [2].

Orthogonal Cross-Coupling in Medicinal Chemistry

Due to the presence of three distinct reactive sites (amine, bromide, and fluoride), this building block is highly suited for complex, multi-step derivatization. It enables sequential nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and amide formation without the need for excessive protecting group chemistry .

Application Fit Matrix

Application
Selection Property
Validation Focus
SIRT6 allosteric activator lead optimization
5-Br/4-F pharmacophore validated by co-crystal structures (PDB 6XV1)
Confirm allosteric activation and target engagement in enzymatic assay
HCV NS5B polymerase inhibitor discovery
Orthogonal Br/F reactivity for scaffold diversification
Evaluate sequential cross-coupling/SNAr yields and purity
Divergent library synthesis
Chemoselective handles: Br for coupling, F for substitution
Assess two-step diversification efficiency and molecular diversity
Epigenetic chemical probes for SIRT6 biology
Defined allosteric pocket binding without NAD+ competition
Verify SIRT6-specific modulation and exclude off-target sirtuin effects

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Bromo-4-fluoro-2-methylaniline

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